3-Amino-7-methoxyquinoline dihydrochloride
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Overview
Description
3-Amino-7-methoxyquinoline dihydrochloride is a chemical compound with the empirical formula C10H10N2O · 2HCl and a molecular weight of 247.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxyquinoline dihydrochloride typically involves the reaction of 7-methoxyquinoline with an amine source under specific conditions. One common method includes the use of 7-methoxyquinoline-3-carboxaldehyde as a starting material, which undergoes a reductive amination reaction to introduce the amino group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxyquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
3-Amino-7-methoxyquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxyquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The methoxy and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxyquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-7-methoxyquinoline-3-carbonitrile
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 7-Methoxyquinoline-3-carboxylic acid
- 8-Amino-5-methoxyquinoline
- 4-Hydroxy-7-methoxyquinoline
- 4-Bromo-7-methoxyquinoline
- 3-Amino-8-methoxyquinoline dihydrochloride
Uniqueness
3-Amino-7-methoxyquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxyquinolin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJDHBQUHLDBMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679642 |
Source
|
Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216228-63-5 |
Source
|
Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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